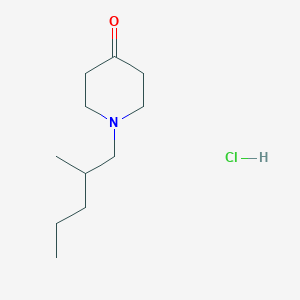

![molecular formula C9H19Cl2N3O B1379709 1-甲基-1,4,9-三氮杂螺[5.5]十一烷-5-酮二盐酸盐 CAS No. 1609395-33-6](/img/structure/B1379709.png)

1-甲基-1,4,9-三氮杂螺[5.5]十一烷-5-酮二盐酸盐

描述

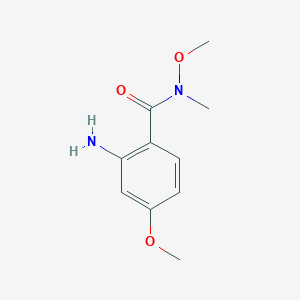

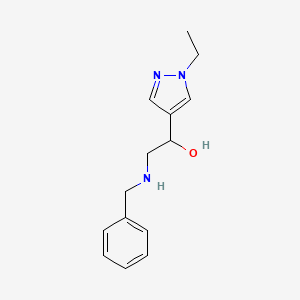

“1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It’s part of the METTL3/METTL14 protein complex, which is involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Synthesis Analysis

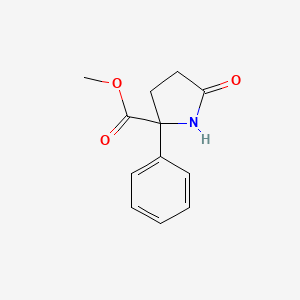

The synthesis of this compound involves a protein crystallography-based medicinal chemistry optimization of a METTL3 hit compound . This process has resulted in a 1400-fold potency improvement .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C9H17N3O.2ClH/c1-12-7-6-11-8 (13)9 (12)2-4-10-5-3-9;;/h10H,2-7H2,1H3, (H,11,13);2*1H . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms . Physical and Chemical Properties Analysis

The compound has a molecular weight of 256.17 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

合成和结构分析

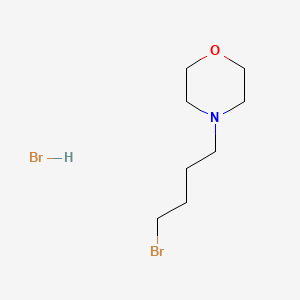

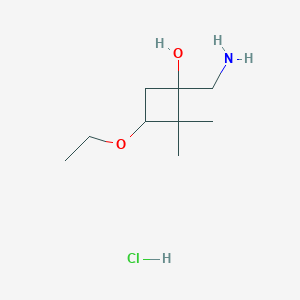

- 该化合物已通过溴化和后续反应合成,导致形成螺环化合物,如 1,4,9-三氮杂螺[5.5]十一烷及其衍生物。这些过程涉及氰乙基化和烷基化,随后从酯类似物还原并获得酰肼 (R. A. Kuroyan, V. V. Sarkisyan, S. Vartanyan, 1986)。

晶体结构和热力学性质

- 已经对衍生物的晶体结构和热力学性质进行了研究,例如对 5,6-二甲基-1H-苯并[d]咪唑-3-鎓和相关化合物的研究。这项研究旨在了解分子在氢键作用下组装成框架的过程,并包括量子化学计算以获得进一步的见解 (Wulan Zeng, Xia Wang, Yunju Zhang, 2021)。

催化和化学反应

- 该化合物已被用于通过双迈克尔加成反应催化合成含氮螺环杂环。该方法强调了反应的效率和高收率,无需催化剂,展示了该化合物在有机合成中的用途 (K. Aggarwal, Kanika Vij, J. Khurana, 2014)。

分子光谱学和分析

- 研究包括与该化合物相关的合成两性离子药物的气相碎裂。此类研究对于了解化合物在质谱中的行为至关重要,有助于开发具有特定性质的新药物和材料 (Siting Wang, Yanchao Song, Jiao Wang, et al., 2010)。

药代动力学和药物开发

- 尽管排除了关于药物使用和副作用的具体细节,但已经对动物模型中相关化合物的药代动力学进行了研究。这包括开发用于血浆定量分析的液相色谱方法,这对于药物开发和了解潜在药物在生物系统中的行为至关重要 (Yihao Bai, Zhen Chen, Xiaomei Ling, et al., 2008)。

作用机制

Target of Action

The primary target of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is the METTL3/METTL14 protein complex . This complex is a key player in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, which is part of the m6A regulation machinery . .

Biochemical Pathways

The METTL3/METTL14 protein complex is involved in the regulation of N6-methyladenosine (m6A), the most frequent of the 160 RNA modifications reported so far . The compound’s interaction with this complex potentially affects the m6A regulation machinery, influencing gene expression regulation, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The pharmacokinetic properties of 1-Methyl-1,4,9-triazaspiro[5It’s worth noting that similar compounds have shown mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Result of Action

It’s known that the compound can reduce the m6a/a level of polyadenylated rna in certain cell lines .

未来方向

生化分析

Biochemical Properties

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as a potent and selective inhibitor of the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . This interaction is crucial for studying the epitranscriptome and understanding the role of m6A in various biological processes.

Cellular Effects

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This reduction in m6A levels can impact various cellular processes, including RNA splicing, translation, stability, and degradation.

Molecular Mechanism

The molecular mechanism of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its binding interactions with the METTL3/METTL14 protein complex. By inhibiting the catalytic activity of METTL3, it prevents the methylation of adenosine residues on RNA, thereby altering gene expression and other RNA-related processes . This inhibition is achieved through specific binding interactions that stabilize the complex and prevent its enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can change over time due to its stability and degradation. Studies have shown that some derivatives of this compound have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This information is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by selectively inhibiting target enzymes without causing significant toxicity. At higher doses, it could potentially lead to toxic or adverse effects due to off-target interactions or accumulation within tissues . Understanding these dosage effects is essential for optimizing its use in research and therapeutic applications.

Metabolic Pathways

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in inhibiting the METTL3/METTL14 complex suggests that it may affect metabolic flux and metabolite levels related to RNA methylation processes

Transport and Distribution

The transport and distribution of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for predicting its behavior in different biological contexts.

Subcellular Localization

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride exhibits specific subcellular localization patterns that can impact its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, where it can exert its effects on RNA methylation and other cellular processes

属性

IUPAC Name |

1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMOSKCWFPLURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C12CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)